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Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216 Get Quote

CAS: 2491-36-3 | Molecular Formula: C₈H₇BrO₂ Role: Pharmacophore Scaffold / Benzofuran

Intermediate[1]

Executive Summary
2-Bromo-2'-hydroxyacetophenone (also known as 2-hydroxyphenacyl bromide) is a critical

electrophilic intermediate in the synthesis of biologically active heterocycles, particularly

coumarins, benzofurans, and flavonoids.[1]

For drug development professionals, the primary analytical challenge is not merely assigning

the spectrum, but distinguishing the product from its precursor (2'-hydroxyacetophenone) and

its over-brominated byproducts (2,2-dibromo-...).[1] This guide provides a definitive 13C NMR

framework for validating synthesis success, monitoring purity, and understanding the electronic

environment defined by the intramolecular hydrogen bond.

Structural Dynamics & Electronic Basis
To interpret the NMR data correctly, one must understand the competing electronic effects

governing the chemical shifts.

The Intramolecular Hydrogen Bond (IMHB)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b015216?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://www.benchchem.com/product/b015216?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlike para-isomers, the ortho-hydroxyl group forms a strong 6-membered intramolecular

hydrogen bond with the carbonyl oxygen.[1]

Effect on C=O: The H-bond withdraws electron density from the carbonyl oxygen,

deshielding the carbonyl carbon.[1]

Effect on C-OH: The resonance-assisted hydrogen bond (RAHB) locks the conformation,

making the aromatic signals distinct and non-equivalent even if symmetry were possible

(which it is not here).[1]

The Alpha-Halogen Effect
The introduction of Bromine at the alpha position introduces a "Heavy Atom Effect."[1]

Inductive Effect: Electronegativity suggests a downfield shift.[1]

Heavy Atom Shielding: Large electron clouds (like Br) often cause an upfield shift relative to

chlorides due to spin-orbit coupling effects.[1]

Net Result: The methylene carbon (CH₂Br) appears in a highly diagnostic region (~30–36

ppm), distinct from the methyl precursor (~26 ppm).

13C NMR Spectral Data
Solvent: CDCl₃ (Standard) or DMSO-d₆ (Note: DMSO may disrupt the IMHB, causing slight

shifts in C=O and C-OH signals).[1]

Table 1: Representative Chemical Shifts & Assignments
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Carbon Type Position Shift (δ, ppm)
Multiplicity
(DEPT)

Electronic
Rationale

Carbonyl C=O 194.0 – 198.0 C (Quaternary)

Deshielded by

C=O anisotropy

and H-bonding;

slightly shielded

by α-Br relative

to non-bromo

precursor.[1]

Phenolic C-2' 160.0 – 164.0 C (Quaternary)

Strongly

deshielded by

direct oxygen

attachment (ipso)

and H-bond

participation.[1]

Aromatic C-4' 136.0 – 138.0 CH

Para to carbonyl;

resonance

deshielding.[1]

Aromatic C-6' 130.0 – 132.0 CH

Ortho to

carbonyl;

anisotropic

deshielding.[1]

Aromatic C-1' 118.0 – 120.0 C (Quaternary)

Shielded; ortho

to electron-

donating OH

group.[1]

Aromatic C-5' 118.0 – 120.0 CH

Meta to electron-

withdrawing

carbonyl.[1]

Aromatic C-3' 117.0 – 119.0 CH

Ortho to

electron-donating

OH; shielded.[1]
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Aliphatic CH₂-Br 30.0 – 36.0 CH₂ (Secondary)

Diagnostic Peak.

Distinct

downfield shift

from methyl

precursor (26

ppm) but

shielded relative

to Cl-analogs.[1]

Critical QC Note: The presence of a peak at ~26.5 ppm indicates unreacted starting material

(Methyl ketone). A peak at ~40-45 ppm typically indicates the gem-dibromo impurity (CHBr₂).[1]

Assignment Logic & Diagnostic Workflow
The following diagram illustrates the logical flow for assigning peaks and validating the

structure using 13C NMR data.
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Crude Reaction Mixture
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Confirmed

Confirmed
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Caption: Logical workflow for structural validation via 13C NMR, highlighting critical diagnostic

regions.

Experimental Protocol: NMR Acquisition
To ensure reproducible data that matches the values above, follow this standardized protocol.

Sample Preparation
Mass: Weigh 15–20 mg of the solid analyte.

Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterochloroform).

Note: CDCl₃ is preferred over DMSO-d₆ for this compound to preserve the intramolecular

hydrogen bond character observed in non-polar synthetic environments.[1]

Filtration: If the solution is cloudy (common with inorganic bromide salts from synthesis), filter

through a small plug of glass wool into the NMR tube.[1]
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Instrument Parameters (Standard 100 MHz Carbon)
Pulse Sequence:zgpg30 (Power-gated decoupling).[1]

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

Reasoning: The quaternary carbons (C=O and C-OH) have long T1 relaxation times.[1] A

short D1 will suppress these signals, making integration (if attempted) or peak picking

difficult.[1]

Scans (NS): Minimum 256 scans (due to the lower sensitivity of quaternary carbons).

Spectral Width: 0 – 220 ppm.[1]

Synthetic Context: From Precursor to Scaffold
Understanding the source of the sample aids in spectral interpretation. The compound is

typically synthesized via the bromination of 2'-hydroxyacetophenone.[1]

Synthesis & Impurity Pathway
The following diagram details the reaction pathway and where spectral monitoring is required.
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Caption: Synthetic pathway highlighting the origin of key NMR impurities (Starting Material vs.

Dibromo).

Troubleshooting Synthesis via NMR
Problem: Weak Carbonyl Signal (~195 ppm).

Cause: Insufficient relaxation delay (D1) or saturation.[1] Increase D1 to 5 seconds.

Problem: Doublet peaks in the proton spectrum (not 13C) for the CH2 group.

Cause: If the molecule is chiral (not applicable here) or if restricted rotation occurs due to

bulky substituents, the CH2 protons can become diastereotopic. In 2-bromo-2'-
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hydroxyacetophenone, the CH2 is usually a singlet, but in chiral solvents or complex

mixtures, splitting can occur.[1]

Problem: Extra peaks in the aromatic region (115-130 ppm).

Cause: Likely regioisomers (e.g., 5-bromo-2'-hydroxyacetophenone) if the starting material

was impure or if bromination occurred on the ring instead of the alpha-carbon (rare with

proper conditions, but possible with Lewis acids).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 13C NMR Characterization of 2-
Bromo-2'-hydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015216#13c-nmr-chemical-shifts-for-2-bromo-2-
hydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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